Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion
Description
Molecular Architecture
The compound consists of a central 2,3-butanedione core (C₄H₆O₂) functionalized with two 2,4-dinitrophenylhydrazone groups. Each hydrazone moiety forms via the condensation of a 2,4-dinitrophenylhydrazine molecule with one of the carbonyl groups of 2,3-butanedione. The resulting structure features two C=N-NH-Ar linkages, where Ar represents the 2,4-dinitrophenyl substituent.
The molecular formula is C₁₆H₁₄N₈O₈ , with a molecular weight of 446.33 g/mol . The density of the compound is 1.64 g/cm³ , reflecting efficient molecular packing in the solid state. The presence of nitro groups at the 2- and 4-positions of each phenyl ring introduces steric hindrance and electronic effects that influence conformational preferences.
IUPAC Nomenclature
According to IUPAC guidelines, the systematic name for this compound is N,N'-[(2,3-dioxobutane-1,4-diylidene)bis(azanylylidene)]bis(2,4-dinitroaniline) . This nomenclature specifies:
- The parent chain as butane-1,4-diylidene (derived from 2,3-butanedione).
- The substitution pattern of the hydrazone groups (azanylylidene).
- The 2,4-dinitroaniline substituents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄N₈O₈ | |
| Molecular Weight | 446.33 g/mol | |
| Density | 1.64 g/cm³ | |
| Boiling Point | 615.9°C at 760 mmHg |
Properties
Molecular Formula |
C16H14N8O8 |
|---|---|
Molecular Weight |
446.33 g/mol |
IUPAC Name |
N-[(E)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9+,18-10+ |
InChI Key |
XCSLKVHFIVYYTR-BEQMOXJMSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Diacetyl reacts with two equivalents of DNPH via nucleophilic attack on the carbonyl carbons, forming bis-hydrazone linkages. The reaction proceeds as:
$$
\text{2,3-Butanedione} + 2 \, \text{DNPH} \xrightarrow{\text{H}^+} \text{Bis[(2,4-DNP)hydrazone]} + 2 \, \text{H}_2\text{O}
$$
Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for hydrazine attack.
Stepwise Procedure
- Reagent Preparation : Dissolve DNPH (1.0 g) in methanol (20 mL) with concentrated HCl (0.5 mL).
- Carbonyl Addition : Add 2,3-butanedione (0.5 mL) dropwise to the reagent under stirring.
- Heating : Reflux at 60–70°C for 1–2 hours to ensure complete reaction.
- Crystallization : Cool the mixture to 0°C, inducing precipitation.
- Filtration and Washing : Collect crystals via vacuum filtration, wash with cold methanol, and air-dry.
- Recrystallization : Purify using nitrobenzene or methanol, achieving melting points of 310–315°C.
Typical Yield : 70–85% after recrystallization.
Modified Solvent Systems for Enhanced Solubility
For poorly soluble carbonyl precursors, dimethylformamide (DMF) replaces methanol to improve reactivity:
DMF-Based Synthesis
- Reagent Mixing : Combine DNPH (1.2 g) and 2,3-butanedione (0.6 mL) in DMF (10 mL).
- Acid Catalysis : Add 2 drops of concentrated HCl to initiate condensation.
- Room-Temperature Reaction : Stir for 24 hours, allowing gradual hydrazone formation.
- Work-Up : Quench with ice-water, filter, and recrystallize from ethanol.
Advantages : Higher yields (80–90%) for sterically hindered substrates; avoids thermal decomposition.
Large-Scale Industrial Synthesis
Patent CN101973860B outlines a three-step route to 2,3-butanedione from paraformaldehyde and acetone, with subsequent derivatization to the bis-hydrazone:
Diacetyl Synthesis
- Aldol Condensation : Paraformaldehyde and acetone react via L-proline-catalyzed aldol-dehydration to methyl vinyl ketone.
- Epoxidation : Methyl vinyl ketone undergoes H2O2 oxidation catalyzed by Ti-Si molecular sieves to 1,2-epoxybutanone.
- Pinacol Rearrangement : Sodium bisulfite-mediated rearrangement yields 2,3-butanedione (80–98% conversion).
Hydrazone Formation
- Batch Reactor Setup : Combine diacetyl (1 mol) with DNPH (2.2 mol) in ethanol (5 L) and H2SO4 (0.1 L).
- Reflux : Heat at 70°C for 4 hours.
- Crystallization : Cool, filter, and recrystallize from nitrobenzene.
Industrial Yield : 75–80% at >95% purity.
Optimization Strategies
Stoichiometric Ratios
Excess DNPH (2.2:1 molar ratio to diacetyl) ensures complete bis-hydrazone formation, minimizing mono-hydrazone byproducts.
Temperature Control
Recrystallization Solvents
| Solvent | Purity (%) | Melting Point (°C) |
|---|---|---|
| Methanol | 90–92 | 305–310 |
| Nitrobenzene | 95–98 | 310–315 |
| Ethanol | 88–90 | 300–305 |
Nitrobenzene yields highest purity due to selective solubility of impurities.
Analytical Validation
Post-synthesis characterization ensures product integrity:
Melting Point Analysis
Spectroscopic Techniques
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 43.05 | 42.98 |
| H | 3.16 | 3.20 |
| N | 25.11 | 25.05 |
Chemical Reactions Analysis
Types of Reactions
2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dinitrophenyl derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Organic Synthesis
Bis[(2,4-dinitrophenyl)hydrazone] is widely used as an intermediate in organic synthesis. Its ability to form stable hydrazones makes it a valuable reagent for synthesizing more complex organic molecules. The hydrazone formation is crucial in the synthesis of various pharmaceuticals and agrochemicals.
Analytical Chemistry
The compound is employed in analytical chemistry for the detection and quantification of ketones and aldehydes. The reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds yields colored precipitates that can be measured spectrophotometrically. This method enhances the sensitivity and specificity of analytical assays.
Case Study: High-Throughput Screening
In a study aimed at screening microbial mutants capable of producing specific steroid derivatives, the application of Bis[(2,4-dinitrophenyl)hydrazone] facilitated the identification of strains that accumulate 9α-hydroxyandrost-4-ene-3,17-dione. The colorimetric assay developed using this compound allowed for rapid screening of mutant strains, significantly increasing efficiency in microbial mutation breeding .
Biochemical Applications
The compound has been utilized in biochemical assays to study enzyme kinetics and metabolic pathways involving carbonyl compounds. Its ability to form stable complexes with ketones allows researchers to track metabolic changes in various biological systems.
Comparison Table: Applications of Bis[(2,4-dinitrophenyl)hydrazone]
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Synthesis of pharmaceuticals and agrochemicals |
| Analytical Chemistry | Detection and quantification of carbonyl compounds | Colorimetric assays for ketones |
| Biochemical Research | Study of enzyme kinetics and metabolic pathways | Tracking metabolic changes in microbial systems |
Mechanism of Action
The mechanism of action of 2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] involves its interaction with specific molecular targets. The compound can form stable complexes with certain biomolecules, which can be detected and quantified in various assays. The pathways involved in its action depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural and Substituent Variations
Bis-hydrazones of 2,3-butanedione are diverse, with substituents on the aryl groups significantly influencing their physicochemical properties. Key examples include:
Key Observations :
- Electron-Withdrawing Groups : The 2,4-dinitrophenyl substituent (as in the target compound) increases polarity and hydrogen-bonding capacity compared to halogenated or alkylated derivatives .
- Polymorphism : Fluorinated and chlorinated derivatives exhibit polymorphism due to varied packing arrangements driven by halogen interactions .
- Thermal Stability : Chlorinated derivatives show superior thermal stability, attributed to stronger C–Cl···N hydrogen bonds .
Reactivity and Kinetic Behavior
The reactivity of bis-hydrazones with nucleophiles or in redox reactions correlates with substituent electronic effects. For example:
Parent Diketone Comparison
The parent compound, 2,3-butanedione (CAS 431-03-8), differs significantly from analogs like 2,3-pentanedione:
The shorter carbon chain in 2,3-butanedione enhances its reactivity in condensation reactions, making it preferable for hydrazone synthesis .
Biological Activity
Bis[(2,4-dinitrophenyl)hydrazone] 2,3-butanedione, commonly referred to as diacetyl bis(2,4-dinitrophenylhydrazone), is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₄N₈O₈
- Molecular Weight : 446.33 g/mol
- Density : 1.64 g/cm³
- Boiling Point : 615.9°C at 760 mmHg
- CAS Number : 1179-29-9
The compound's structure features two dinitrophenyl hydrazone groups attached to a butanedione backbone, which is crucial for its reactivity and biological interactions.
The biological activity of bis[(2,4-dinitrophenyl)hydrazone] primarily involves its interaction with carbonyl groups in proteins. This interaction leads to the formation of stable hydrazone derivatives, which can significantly alter protein function and cellular processes. The nitrogen atom in the azomethine group plays a pivotal role in these interactions due to its electron-rich nature, enabling it to form covalent bonds with various biomolecules .
Antimicrobial Activity
Research has demonstrated that hydrazones, including bis[(2,4-dinitrophenyl)hydrazone] derivatives, exhibit notable antimicrobial properties. Various studies have reported their efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .
Anticancer Properties
Numerous investigations have highlighted the anticancer potential of hydrazones. For instance, certain derivatives have shown significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC₅₀ values ranging from 6.7 nM to 17 μM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.
Anti-inflammatory and Analgesic Effects
Hydrazones have also been explored for their anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways .
Case Studies
Biochemical Pathways
The interaction of bis[(2,4-dinitrophenyl)hydrazone] with proteins can lead to significant alterations in cellular metabolism and gene expression. The formation of hydrazone derivatives can modify protein structures, influencing cell signaling pathways crucial for maintaining homeostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
